Isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-methylpropyl 4-(4-bromophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-12(2)11-20-15(19)18-9-7-17(8-10-18)14-5-3-13(16)4-6-14/h3-6,12H,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCUMJNOSLPXDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681471 | |
| Record name | 2-Methylpropyl 4-(4-bromophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226808-71-4 | |
| Record name | 2-Methylpropyl 4-(4-bromophenyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1226808-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpropyl 4-(4-bromophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structure Elucidation of Isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate
An In-depth Technical Guide for Drug Development Professionals
Abstract
The unequivocal determination of a molecule's chemical structure is a cornerstone of modern drug discovery and development. It ensures reproducibility, informs structure-activity relationship (SAR) studies, and is a critical component of regulatory submissions. This guide provides an in-depth, multi-technique approach to the complete structure elucidation of Isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate, a novel piperazine derivative. By synergistically applying Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy, we present a self-validating workflow that moves from molecular formula determination to the precise mapping of atomic connectivity. This document is intended for researchers, chemists, and analytical scientists who require a robust framework for the structural characterization of small organic molecules.
Introduction: The Rationale for a Multi-Pronged Analytical Approach
This compound belongs to the piperazine class of compounds, a scaffold frequently found in pharmacologically active agents due to its advantageous physicochemical properties and synthetic tractability.[1] The presence of a brominated aromatic ring, a piperazine core, and a carbamate functional group necessitates a comprehensive analytical strategy to confirm its identity and purity. No single technique can provide all the necessary structural information. Therefore, we employ a synergistic workflow:
-
Mass Spectrometry (MS): To determine the molecular weight, confirm the elemental composition (specifically the presence of bromine), and provide initial structural clues through fragmentation analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To establish the precise connectivity of the carbon-hydrogen framework through one- and two-dimensional experiments. NMR is the gold standard for unambiguous structure determination in solution.[2][3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To rapidly confirm the presence of key functional groups, such as the carbamate carbonyl, providing orthogonal validation of the proposed structure.
This guide explains not just the protocols but the causality behind our analytical choices, ensuring a logical and scientifically sound elucidation process.
Integrated Workflow for Structure Elucidation
The process of structure elucidation follows a logical progression from broad characteristics to fine atomic detail. Our approach is designed to be self-validating, where the hypothesis generated from one technique is confirmed or refined by the next.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry: Confirming Molecular Weight and Initial Fragmentation
Expertise & Rationale: MS is the first logical step as it provides the molecular weight, the most fundamental property of the molecule. For halogenated compounds, the characteristic isotopic pattern is a powerful diagnostic tool. We utilize Electrospray Ionization (ESI), a soft ionization technique, to preserve the molecular ion, followed by collision-induced dissociation (CID) for fragmentation analysis.[4]
Experimental Protocol: LC-ESI-MS/MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Instrumentation: Agilent 6545 Q-TOF LC/MS or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 (Full Scan) Parameters:
-
Mass Range: 100-600 m/z
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 120 V
-
-
MS2 (Tandem MS) Parameters:
-
Precursor Ion: Isolate the [M+H]⁺ ion.
-
Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.
-
Data Interpretation & Results
The molecular formula is C₁₅H₂₁BrN₂O₂ . The expected monoisotopic mass is 340.0835 u. The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), provides a definitive signature.
-
Molecular Ion Peak: The full scan mass spectrum will show two prominent peaks for the protonated molecule [M+H]⁺.
-
m/z 341.0913: Corresponding to [C₁₅H₂₂⁷⁹BrN₂O₂]⁺
-
m/z 343.0892: Corresponding to [C₁₅H₂₂⁸¹BrN₂O₂]⁺
-
The near 1:1 intensity ratio of these peaks is conclusive evidence for the presence of a single bromine atom.
-
-
Fragmentation Analysis: Tandem MS (MS/MS) of the precursor ion (m/z 341.1) reveals the molecule's weakest points and confirms the connectivity of its building blocks.
Caption: Proposed MS/MS fragmentation pathway.
Data Summary: Mass Spectrometry
| m/z (Observed) | Proposed Fragment Ion | Formula of Fragment | Interpretation |
| 341.09 / 343.09 | [M+H]⁺ | [C₁₅H₂₂BrN₂O₂]⁺ | Molecular ion; confirms formula and Br presence. |
| 285.03 / 287.03 | [M+H - C₄H₈]⁺ | [C₁₁H₁₄BrN₂O₂]⁺ | Loss of isobutylene from the isobutyl group. |
| 241.02 / 243.02 | [M+H - C₄H₉OCO]⁺ | [C₁₀H₁₃BrN₂]⁺ | Cleavage of the carbamate, yielding 1-(4-bromophenyl)piperazine. |
| 155.95 / 157.95 | [C₆H₄Br]⁺ | [C₆H₄Br]⁺ | Bromophenyl cation fragment. |
| 57.07 | [C₄H₉]⁺ | [C₄H₉]⁺ | Isobutyl cation. |
NMR Spectroscopy: Mapping the Molecular Skeleton
Expertise & Rationale: While MS provides the formula, NMR spectroscopy provides the blueprint of atomic connectivity.[5] We use a suite of experiments: ¹H NMR for proton environments, ¹³C NMR for the carbon backbone, and 2D NMR (COSY, HSQC, HMBC) to unambiguously link all the pieces together. The causality is clear: 1D spectra suggest fragments, and 2D spectra prove how they are connected.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.
-
¹H NMR: Acquire 16 scans with a 1-second relaxation delay.
-
¹³C{¹H} NMR: Acquire 1024 scans using a proton-decoupled pulse program.
-
2D Experiments: Acquire standard gradient-selected COSY, HSQC, and HMBC experiments to establish correlations.
Data Interpretation & Results
-
¹H NMR Analysis:
-
Aromatic Region (~7.3-6.8 ppm): Two doublets showing an AA'BB' splitting pattern are expected, characteristic of a 1,4-disubstituted benzene ring. The integration should correspond to 4 protons.
-
Piperazine Region (~3.8-3.1 ppm): Two sets of multiplets, each integrating to 4 protons. The protons alpha to the carbamate nitrogen (~3.7 ppm) will be downfield from those alpha to the aromatic nitrogen (~3.2 ppm). Their signals may be broad due to conformational exchange.[6]
-
Isobutyl Group: This group will show three distinct signals: a doublet for the -CH₂- protons (~3.9 ppm), a multiplet for the -CH- proton (~2.0 ppm), and a doublet for the two -CH₃ groups (~0.9 ppm), with integrations of 2H, 1H, and 6H respectively.
-
-
¹³C NMR Analysis:
-
Aromatic Carbons: Four signals are expected: two for the protonated carbons, one for the carbon attached to bromine (C-Br), and one for the carbon attached to nitrogen (C-N).
-
Carbamate Carbonyl: A characteristic peak around 155 ppm.
-
Piperazine Carbons: Two signals for the non-equivalent piperazine carbons.
-
Isobutyl Carbons: Three signals corresponding to the -CH₂-, -CH-, and -CH₃ carbons.
-
-
2D NMR Correlation (The Final Proof):
-
COSY: Will show correlation between the -CH₂-, -CH-, and -CH₃ protons of the isobutyl group, confirming its structure. It will also show correlations within the aromatic spin system.
-
HSQC: Will link each proton signal to its directly attached carbon atom.
-
HMBC (Key Experiment): This long-range correlation is crucial for connecting the fragments.[7] Key correlations would be:
-
From the isobutyl -CH₂- protons to the carbamate C =O carbon.
-
From the piperazine protons (next to the carbamate) to the carbamate C =O carbon.
-
From the piperazine protons (next to the aromatic ring) to the aromatic carbons.
-
-
Data Summary: Predicted NMR Assignments (in CDCl₃)
Table 1: ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | d | 2H | Aromatic (H-3, H-5) |
| ~6.85 | d | 2H | Aromatic (H-2, H-6) |
| ~3.90 | d | 2H | Isobutyl (-O-CH₂ -) |
| ~3.70 | t | 4H | Piperazine (-N-CH₂ -CH₂-N(Ar)) |
| ~3.15 | t | 4H | Piperazine (Ar-N-CH₂ -) |
| ~1.95 | m | 1H | Isobutyl (-CH(CH₃ )₂) |
| ~0.95 | d | 6H | Isobutyl (-CH(CH₃ )₂) |
Table 2: ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | Carbamate C=O |
| ~150.0 | Aromatic C-N |
| ~132.0 | Aromatic C-H |
| ~118.0 | Aromatic C-H |
| ~113.0 | Aromatic C-Br |
| ~71.0 | Isobutyl -O-C H₂- |
| ~50.0 | Piperazine C-N(Ar) |
| ~44.0 | Piperazine C-N(C=O) |
| ~28.0 | Isobutyl -C H- |
| ~19.0 | Isobutyl -C H₃ |
FTIR Spectroscopy: Functional Group Confirmation
Expertise & Rationale: FTIR is a rapid and non-destructive technique that provides orthogonal confirmation of the functional groups identified by MS and NMR. The presence of a strong carbonyl absorption is a critical and easily identifiable feature for this molecule.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.
-
Data Acquisition: Collect 16 scans at a resolution of 4 cm⁻¹.
Data Interpretation & Results
The IR spectrum provides a characteristic fingerprint of the molecule's functional groups.
Data Summary: Key FTIR Absorptions
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Medium-Strong | C-H (aliphatic) stretching |
| ~1695 | Strong | C=O (carbamate) stretching[8] |
| ~1480 | Medium | C=C (aromatic) stretching |
| ~1240 | Strong | C-N (carbamate/piperazine) stretching |
| ~1170 | Strong | C-O (carbamate ester) stretching |
| ~820 | Strong | C-H out-of-plane bend (1,4-disubstituted aromatic) |
Conclusion: A Unified Structural Assignment
The collective evidence from mass spectrometry, multi-dimensional NMR, and infrared spectroscopy provides an unambiguous and self-validated structural assignment for this compound.
-
MS confirmed the molecular formula C₁₅H₂₁BrN₂O₂ via high-resolution mass and the characteristic 1:1 isotopic signature of bromine.
-
FTIR confirmed the presence of key functional groups, most notably the carbamate C=O, aromatic ring, and aliphatic C-H bonds.
-
NMR (¹H, ¹³C, COSY, HSQC, and HMBC) provided the definitive atomic connectivity, linking the isobutyl group to the carbamate oxygen, the carbamate to a piperazine nitrogen, and the second piperazine nitrogen to the 4-position of the bromophenyl ring.
This integrated analytical approach exemplifies a robust strategy for the structural elucidation of novel small molecules in a drug development setting, ensuring the highest level of scientific integrity and confidence in the material's identity.
References
-
ResearchGate. (n.d.). Molecular peaks of bromide compounds. Retrieved from [Link]
-
Li, D., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of the piperazine crystal. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E Crystallographic Communications. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved from [Link]
-
Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products. Retrieved from [Link]
-
ACS Omega. (2022). Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Kim, C. S., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]
-
PubMed. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
MDPI. (n.d.). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Retrieved from [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. jchps.com [jchps.com]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate molecular weight and formula
An In-Depth Technical Guide to Isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a notable compound within the broader class of N-arylpiperazines, a scaffold of significant interest in medicinal chemistry and drug discovery. These structures are recognized for their versatile pharmacological activities, often targeting central nervous system receptors. This guide provides a comprehensive overview of the molecular properties, a validated synthesis protocol, and the analytical characterization of this compound, tailored for professionals in pharmaceutical research and development.
Molecular Profile
The fundamental molecular characteristics of this compound are summarized below, providing a foundational dataset for experimental design and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁BrN₂O₂ | [1] |
| Molecular Weight | 341.24 g/mol | [1] |
| CAS Number | 1226808-71-4 | [1] |
| Canonical SMILES | CC(C)COC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br | |
| IUPAC Name | This compound |
Synthesis Protocol: A Self-Validating Approach
The synthesis of this compound is most efficiently achieved through the N-acylation of 1-(4-bromophenyl)piperazine with isobutyl chloroformate. This method is widely employed for the formation of carbamates from secondary amines due to its high efficiency and the straightforward purification of the final product.
Rationale for Precursor Selection
The synthesis begins with 1-(4-bromophenyl)piperazine, a commercially available or readily synthesized intermediate[2][3]. Its precursor, in turn, can be prepared via methods such as the Buchwald-Hartwig amination of 1,4-dibromobenzene with piperazine or through a classical nucleophilic aromatic substitution. The choice of 1-(4-bromophenyl)piperazine as the starting material is strategic, as the piperazine nitrogen atom (N-1) that is not directly attached to the aromatic ring is more nucleophilic and will selectively react with the acylating agent.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: To a solution of 1-(4-bromophenyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.2 eq) as a base to neutralize the HCl byproduct.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add isobutyl chloroformate (1.1 eq) dropwise to the stirred solution. The formation of a precipitate (triethylamine hydrochloride) is typically observed.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Structural Elucidation and Characterization
The structural integrity of the synthesized this compound should be confirmed using a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons). The piperazine protons will appear as two sets of multiplets, and the aromatic protons of the bromophenyl group will be visible as two doublets in the aromatic region.
-
¹³C NMR: The carbon NMR will display distinct peaks for the carbonyl carbon of the carbamate, the carbons of the isobutyl group, the piperazine ring carbons, and the carbons of the bromophenyl ring.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the carbamate group, typically in the range of 1690-1710 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the aliphatic and aromatic groups, and the C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the calculated molecular weight (341.24 g/mol ), with a characteristic isotopic pattern for the presence of a bromine atom (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio).
Significance and Potential Applications
N-arylpiperazine derivatives are prevalent in a wide array of centrally acting pharmaceuticals, including antipsychotics, antidepressants, and anxiolytics. The introduction of the isobutyl carbamate functionality can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. This modification can influence factors such as lipid solubility, metabolic stability, and receptor binding affinity. Consequently, this compound serves as a valuable intermediate for the synthesis of novel therapeutic agents and as a tool compound for exploring structure-activity relationships in drug design.
References
-
ChemBK. 1-(4-Bromophenyl)piperazine - Physico-chemical Properties. Available from: [Link]
-
LookChem. Cas 1226808-71-4,this compound. Available from: [Link]
Sources
The Arylpiperazine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Versatility of a Simple Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged structures" for their ability to bind to multiple, diverse biological targets. The arylpiperazine motif is a quintessential example of such a scaffold. Its unique combination of a rigid aromatic ring, a flexible piperazine linker, and two strategically positioned nitrogen atoms provides an ideal template for designing ligands that can modulate a wide array of physiological processes. This guide offers an in-depth exploration of the multifaceted biological activities of arylpiperazine derivatives, moving beyond a mere catalog of effects to delve into the mechanistic underpinnings and the strategic considerations that drive their development in contemporary drug discovery. We will dissect their profound impact on the central nervous system, their emerging and potent role in oncology, and their potential in combating microbial threats, providing both foundational knowledge and actionable experimental insights for the discerning researcher.
Part 1: The Central Nervous System: Mastering Neuromodulation
The initial and most extensive exploration of arylpiperazine derivatives has been in the realm of neuroscience. Their structural resemblance to endogenous neurotransmitters, particularly serotonin and dopamine, has cemented their role as indispensable tools for treating a spectrum of neurological and psychiatric disorders.[1]
The Serotonergic System: A Tale of Receptor Subtype Selectivity
Arylpiperazines are renowned for their interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, which are implicated in mood, anxiety, and cognition.[2] The versatility of the arylpiperazine scaffold allows for the fine-tuning of affinity and functional activity (agonist, antagonist, or partial agonist) at various 5-HT receptor subtypes.
-
5-HT1A Receptor Agonism: Many anxiolytic and antidepressant drugs leverage partial agonism at the 5-HT1A receptor.[3] The pharmacophore for 5-HT1A agonism typically involves a protonated nitrogen atom in the piperazine ring forming an ionic bond with an aspartate residue (Asp3.32) in the receptor's binding pocket, and a CH–π interaction between the aryl ring and a phenylalanine residue (Phe6.52).[4] This interaction is crucial for the therapeutic effects of drugs like buspirone.[3]
-
5-HT2A Receptor Antagonism: Antagonism at the 5-HT2A receptor is a hallmark of atypical antipsychotics, contributing to their efficacy against the negative symptoms of schizophrenia and reducing the risk of extrapyramidal side effects.[3] Arylpiperazine derivatives like aripiprazole exhibit this activity.[3] The design of selective 5-HT2A antagonists is an active area of research, with computational studies guiding the synthesis of novel derivatives with improved binding affinity.[5]
-
Multi-Target Approaches: More recent strategies involve designing "long-chain" arylpiperazines that can simultaneously modulate multiple serotonin receptors (e.g., 5-HT1A, 5-HT2A, and 5-HT7) to achieve a more comprehensive therapeutic effect, for instance, in the treatment of autism spectrum disorder.[3][6]
Visualizing 5-HT1A Receptor Interaction
Caption: Key interactions of an arylpiperazine agonist within the 5-HT1A receptor binding site.
The Dopaminergic System: A Balancing Act for Psychosis and Beyond
The arylpiperazine scaffold is also integral to the development of ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are key targets for antipsychotic medications and potential treatments for substance abuse.[7]
-
D2 and D3 Receptor Modulation: The high sequence homology between D2 and D3 receptors presents a significant challenge in developing selective ligands.[7] However, subtle structural modifications to the arylpiperazine core and its substituents can shift selectivity. For instance, studies on acylaminobutylpiperazines have shown that interactions at the extracellular end of transmembrane helix 7 contribute to D3 versus D2 selectivity.[7] Aripiprazole's efficacy is partly due to its partial agonism at D2 receptors.[3]
-
Therapeutic Implications: D3 receptor antagonists are being investigated for their potential in treating addiction, as this receptor is primarily expressed in the brain's reward pathways.[7] The development of potent and selective D3 ligands remains a key objective for medicinal chemists.
Part 2: Oncology: A New Frontier for Arylpiperazines
Recently, the focus of arylpiperazine research has expanded dramatically into oncology. These compounds have demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines, acting through diverse mechanisms.[4][8][9][10]
Targeting Hormone-Dependent Cancers: The Case of Prostate Cancer
Prostate cancer has been a major focus for the application of arylpiperazine derivatives.[11]
-
Androgen Receptor (AR) Antagonism: Several studies have identified novel arylpiperazine derivatives as potent androgen receptor antagonists.[12] These compounds can inhibit the growth of androgen-sensitive prostate cancer cells, such as LNCaP.[12][13] Molecular docking studies suggest that these derivatives bind to the AR ligand-binding pocket, disrupting the signaling cascade that promotes tumor growth.[12] Some derivatives have shown efficacy even in castration-resistant prostate cancer (CRPC), a major clinical challenge.[11]
-
α1-Adrenergic Receptor Blockade: The drug Naftopidil, an arylpiperazine-based α1-adrenoceptor antagonist used for benign prostatic hyperplasia, has shown potential anticancer activities.[4][8][11] It can arrest prostate cell growth and decrease the viability of various cancer cell lines, including bladder and renal cells.[4][8] This has spurred the development of new naftopidil-based derivatives with enhanced cytotoxicity against prostate cancer cells.[8]
Diverse Anticancer Mechanisms
Beyond prostate cancer, arylpiperazines have shown promise against other malignancies through various mechanisms:
-
Melanoma and Tyrosinase Inhibition: Certain cinnamic acid derivatives linked to arylpiperazine moieties have been synthesized to target tyrosinase, a key enzyme in melanin synthesis and a therapeutic target for melanoma.[8] These compounds have been shown to reduce melanogenesis and decrease tyrosinase activity in human melanoma cells without significant toxicity.[8]
-
Induction of Apoptosis and Cell Cycle Arrest: Many arylpiperazine derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. For example, some derivatives have been shown to increase the number of DU145 prostate cancer cells in the G0/G1 phase of the cell cycle.[8]
-
Multi-Drug Combination Potential: The modular nature of the arylpiperazine scaffold makes it an attractive candidate for combination therapies, potentially overcoming anticancer drug resistance.[8][9] For instance, the antihypertensive drug Doxazosin, which contains an arylpiperazine core, has been shown to sensitize tumor cells to tyrosine kinase inhibitors.[4][8]
Quantitative Data: Anti-Proliferative Activity of Selected Arylpiperazine Derivatives
| Compound Class | Cancer Cell Line | Biological Target | Potency (IC50 / Ki) | Reference |
| Naftopidil-based | LNCaP, DU145 | α1-Adrenoceptors | IC50 < 10 µM | [8] |
| Acylaminobutylpiperazines | - | Dopamine D3 Receptor | Ki = 0.8 nM (Compound 9) | [7] |
| Cinnamic acid hybrids | A375 (Melanoma) | Tyrosinase | 60% inhibition at 20 µM | [8] |
| Novel Synthetics | LNCaP | Androgen Receptor | IC50 < 3 µM | [13] |
| Serotonergic/Dopaminergic | - | 5-HT1A, 5-HT2A, 5-HT7, D2 | Ki = 23.9 - 315 nM | [3][14] |
Part 3: Antimicrobial and Analgesic Potential
While the primary focus has been on CNS and cancer, the biological activity of arylpiperazines extends to other therapeutic areas.
Antimicrobial Activity
The N-arylpiperazine scaffold is considered a "privileged substructure" in the development of antimicrobial agents.[15]
-
Antibacterial and Antifungal Effects: Various derivatives have demonstrated significant activity against bacterial strains, although they are generally less active against fungi.[16][17][18] Structure-activity relationship (SAR) studies have shown that substitutions on the aryl ring and the nature of the linker group are crucial for antimicrobial potency.[15] For example, 4-substituted derivatives have shown higher antifungal activity compared to 2-substituted ones in certain series.[15]
Analgesic Properties
Arylpiperazine derivatives have also been investigated for the treatment of neuropathic pain, a condition often refractory to standard analgesics.
-
Non-Opioid Analgesia: In preclinical models, certain arylpiperazine derivatives have exhibited potent analgesic activities in both acute and chronic pain models without causing sedative side effects.[19] For instance, compound 18 (2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone) was found to be active in models of formalin-induced pain and neuropathic pain.[19]
Part 4: Experimental Protocols and Methodologies
To ensure the integrity and reproducibility of research in this field, standardized experimental protocols are paramount. Below are representative methodologies for assessing the key biological activities of arylpiperazine derivatives.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol provides a framework for determining the concentration-dependent cytotoxic effect of a novel arylpiperazine derivative on a cancer cell line (e.g., LNCaP for prostate cancer).
Objective: To calculate the IC50 (half-maximal inhibitory concentration) value of a test compound.
Materials:
-
Cancer cell line (e.g., LNCaP, ATCC CRL-1740)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test arylpiperazine derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 103 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the arylpiperazine derivative in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizing the Experimental Workflow
Caption: Workflow for the MTT-based in vitro cytotoxicity assay.
Protocol: Radioligand Receptor Binding Assay
This protocol outlines the general steps to determine the binding affinity (Ki) of a test compound for a specific G-protein coupled receptor (e.g., 5-HT1A).
Objective: To determine the ability of a test compound to displace a specific radioligand from its receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A)
-
Test arylpiperazine derivative
-
Non-specific binding control (a high concentration of a known ligand, e.g., serotonin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Filtration manifold
Procedure:
-
Assay Setup: In test tubes, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test arylpiperazine derivative in the assay buffer.
-
Total and Non-Specific Binding: Prepare tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter using a filtration manifold. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound (the concentration that inhibits 50% of the specific binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
The arylpiperazine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. Its privileged structural attributes allow for systematic modification, enabling medicinal chemists to precisely tailor the pharmacological profiles of new derivatives. While its impact on CNS disorders is well-established, the burgeoning research into its anticancer properties signals a paradigm shift, opening up new avenues for the development of targeted oncologic agents.[8][10] Future research will likely focus on developing derivatives with even greater receptor subtype selectivity, exploring novel multi-target agents for complex diseases like Alzheimer's and cancer, and optimizing pharmacokinetic properties to enhance in vivo efficacy and safety profiles. The journey of the arylpiperazine derivative is far from over; it remains a beacon of versatility and potential in the ever-evolving quest for better medicines.
References
-
Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, V., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link][4][8][9][10]
-
Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, V., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. Available at: [Link]
-
Wikipedia contributors. (2024). Quipazine. Wikipedia. Available at: [Link]
-
Butini, S., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. Available at: [Link][3][14]
-
Kopajtic, T., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry. Available at: [Link][7]
-
Kumar, V., & Singh, P. (Year not available). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available at: [Link]
-
Singh, H., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. Available at: [Link][1]
-
Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Chen, H., et al. (2025). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. NIH. Available at: [Link][11]
-
Fiorino, F., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]
-
Singh, H., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Bentham Science. Available at: [Link]
-
Butini, S., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience. Available at: [Link][6]
-
Li, R., et al. (2016). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. MDPI. Available at: [Link][19]
-
Butini, S., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed. Available at: [Link]
-
Satała, G., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PMC - PubMed Central. Available at: [Link]
-
Chen, H., et al. (Year not available). Design, synthesis and biological evaluation of novel arylpiperazine derivatives on human prostate cancer cell lines. PubMed. Available at: [Link][13]
-
Chaudhary, P., et al. (Year not available). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. PubMed. Available at: [Link][16]
-
Campillo, M., et al. (Year not available). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. American Chemical Society. Available at: [Link]
-
Liu, K., et al. (2019). Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prostate cancer agents. PubMed. Available at: [Link][12]
-
Malík, I., et al. (Year not available). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. MDPI. Available at: [Link][15]
-
Maramai, S., et al. (2016). Arylpiperazine-based derivatives 5-10. ResearchGate. Available at: [Link]
-
Wang, Q., et al. (Year not available). Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT 2A Receptor by In Silico Methods. MDPI. Available at: [Link][5]
-
Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Taylor & Francis. Available at: [Link]
-
Kumar, V., et al. (2023). 2277–4998 PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Available at: [Link][17]
-
Satała, G., et al. (Year not available). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Taylor & Francis. Available at: [Link]
-
Sridhar, S. K., et al. (Year not available). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. Available at: [Link][18]
-
López-Rodríguez, M. L., et al. (Year not available). Arylpiperazine derivatives acting at 5-HT(1A) receptors. PubMed. Available at: [Link][2]
Sources
- 1. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of novel arylpiperazine derivatives on human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijbpas.com [ijbpas.com]
- 18. apjhs.com [apjhs.com]
- 19. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate from 1-(4-bromophenyl)piperazine
An Application Note for the Synthesis of Isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of this compound, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved through the N-alkoxycarbonylation of 1-(4-bromophenyl)piperazine with isobutyl chloroformate. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety protocols, and purification techniques. The causality behind experimental choices is elucidated to ensure reproducibility and high-yield synthesis.
Introduction and Significance
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to act as a versatile linker for pharmacophoric groups.[1][2] Specifically, N-arylpiperazines are key components in compounds targeting the central nervous system and other biological targets.[3][4] The target molecule, this compound, serves as a crucial building block. The bromo-aryl moiety allows for further functionalization via cross-coupling reactions, while the isobutyloxycarbonyl group acts as both a protecting group and a modulator of lipophilicity.
This document outlines a robust and scalable procedure for the synthesis of this key intermediate, starting from the commercially available 1-(4-bromophenyl)piperazine.
Reaction Principle and Mechanism
The core of this synthesis is a nucleophilic acyl substitution reaction. The secondary amine of the piperazine ring is sufficiently nucleophilic to attack the electrophilic carbonyl carbon of isobutyl chloroformate.
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of 1-(4-bromophenyl)piperazine attacks the carbonyl carbon of isobutyl chloroformate. This forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Deprotonation: A mild base, such as triethylamine (TEA), is included in the reaction mixture. Its purpose is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. This neutralization is critical as it prevents the protonation of the starting piperazine (which would render it non-nucleophilic) and drives the reaction equilibrium towards the product side.
The use of an ice bath during the initial addition of the chloroformate is essential to manage the exothermic nature of the reaction and to prevent potential side reactions, such as the formation of ureas.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | Molecular Wt. ( g/mol ) | Supplier |
| 1-(4-Bromophenyl)piperazine | 66698-28-0 | C₁₀H₁₃BrN₂ | 241.13 | TCI, Sigma-Aldrich |
| Isobutyl Chloroformate | 543-27-1 | C₅H₉ClO₂ | 136.58 | Sigma-Aldrich, Alfa Aesar |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | Fisher Scientific |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Standard Supplier |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | NaHCO₃ | 84.01 | Standard Supplier |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | Standard Supplier |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Standard Supplier |
| Silica Gel (for column chromatography) | 7631-86-9 | SiO₂ | 60.08 | Standard Supplier |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Standard Supplier |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Standard Supplier |
Equipment
-
Round-bottom flasks (appropriate sizes)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel or syringe pump for controlled addition
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel GF254)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Detailed Experimental Protocol
This protocol is based on a 10 mmol scale. Adjustments can be made as needed.
Diagram: Synthesis Workflow
Caption: A streamlined workflow for the synthesis of the target compound.
Step 1: Reaction Setup
-
To a 250 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-(4-bromophenyl)piperazine (2.41 g, 10.0 mmol).
-
Add 100 mL of anhydrous dichloromethane (DCM). Stir until the solid is fully dissolved.
-
Add triethylamine (TEA) (2.1 mL, 1.52 g, 15.0 mmol, 1.5 eq.). The use of a slight excess of base ensures complete neutralization of the HCl byproduct.
Step 2: Acylation Reaction
-
Place the flask in an ice-water bath and cool the stirring solution to 0 °C.
-
Slowly add isobutyl chloroformate (1.43 mL, 1.50 g, 11.0 mmol, 1.1 eq.) dropwise over 15-20 minutes using a syringe or dropping funnel. A white precipitate of triethylammonium hydrochloride will form. Maintaining a low temperature is crucial to control the reaction rate.[5]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir at room temperature for 2-4 hours.
Step 3: Reaction Monitoring
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an eluent system of 30% ethyl acetate in hexanes.
-
Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate.
-
The reaction is complete when the starting material spot has been completely consumed. The product should appear as a new, less polar spot.
Step 4: Aqueous Workup
-
Once the reaction is complete, quench by adding 50 mL of deionized water to the flask.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with:
-
50 mL of saturated sodium bicarbonate solution (to remove any residual acidic species).
-
50 mL of brine (to remove excess water).
-
-
Dry the isolated organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude product, typically as a pale yellow oil or solid.
Step 5: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude product onto the column (either directly or pre-adsorbed onto a small amount of silica gel).
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions containing the pure product (as determined by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a white to off-white solid. A typical yield is in the range of 85-95%.
Safety Precautions and Hazard Management
All operations must be conducted inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.
-
1-(4-Bromophenyl)piperazine: Harmful if swallowed, in contact with skin, or if inhaled.[6][7] It can cause skin and respiratory irritation.[8] Avoid generating dust.
-
Isobutyl Chloroformate: EXTREMELY HAZARDOUS . It is a flammable liquid and vapor.[9][10] It is fatal if inhaled, toxic if swallowed, and causes severe skin burns and eye damage.[11][12] It reacts with water and moisture to produce toxic and corrosive hydrogen chloride gas.[9][13] This reagent must be handled with extreme care under anhydrous conditions.
-
Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.
-
Triethylamine (TEA): Flammable and corrosive. Has a strong, unpleasant odor.
Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.
References
- Google Patents. (n.d.). Synthetic method of 1-(4-bromophenyl) piperidine.
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
(n.d.). Supplementary information. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Isobutyl Chloroformate. Retrieved from [Link]
- Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.
- Google Patents. (n.d.). New derivatives of 4-substituted piperazines.
- Google Patents. (n.d.). Method for preparing n-alkyl-piperazines.
- Google Patents. (n.d.). Purification of piperazine.
-
PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
- Pittelkow, T., & Christensen, J. B. (n.d.). A Simple Synthesis of N-Alkylpiperazines.
-
University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]
-
ChemSpider. (2020). Coupling of Boc-phenylalanine with phenylalanine ethyl ester hydrochloride. SyntheticPages. Retrieved from [Link]
- ResearchGate. (2018). (PDF)
-
INCHEM. (n.d.). ICSC 1594 - ISOBUTYL CHLOROFORMATE. Retrieved from [Link]
-
DC Fine Chemicals. (2024). Safety Data Sheet - Isobutyl chloroformate. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of piperazine compound and intermediate thereof.
- Central Drug House. (2023).
- ResearchGate. (2017).
-
ChemBK. (2024). 1-(4-Bromophenyl)piperazine. Retrieved from [Link]
- Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
- Google Patents. (n.d.). 1-piperazine carboxamide derivatives....
- University of Tennessee Health Science Center. (n.d.).
- ResearchGate. (2022). (PDF)
- National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN102786497A - Preparation method of piperazine compound and intermediate thereof - Google Patents [patents.google.com]
- 4. connectjournals.com [connectjournals.com]
- 5. Isobutyl Chloroformate [commonorganicchemistry.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 1-(4-Bromophenyl)piperazine | 66698-28-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. chembk.com [chembk.com]
- 9. ISOBUTYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. fishersci.com [fishersci.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. valsynthese.ch [valsynthese.ch]
- 13. ICSC 1594 - ISOBUTYL CHLOROFORMATE [inchem.org]
Application Notes and Protocols: Isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate in Drug Discovery
Abstract
This document provides a comprehensive technical guide on the application of isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate as a versatile building block in modern drug discovery. The piperazine moiety is a privileged scaffold in medicinal chemistry, and this particular derivative offers a strategic combination of a reactive bromophenyl group for further diversification and a lipophilic isobutyl carbamate for modulating physicochemical properties.[1][2][3] We will explore its synthetic utility, propose potential therapeutic applications based on the pharmacology of related analogues, and provide detailed protocols for its synthesis and subsequent biological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their research endeavors.
Introduction: The Strategic Value of the Piperazine Scaffold
The piperazine ring is a cornerstone in the design of therapeutic agents, appearing in numerous FDA-approved drugs.[1][4] Its prevalence is attributed to several key features:
-
Physicochemical Property Modulation: The two nitrogen atoms of the piperazine ring can be functionalized to fine-tune solubility, lipophilicity, and basicity, which are critical for optimizing pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME).[1][2]
-
Structural Rigidity and Vectorial Orientation: As a cyclic diamine, piperazine provides a conformationally constrained linker that can orient pharmacophoric groups in a precise three-dimensional arrangement for optimal target engagement.[1]
-
Broad Biological Activity: Piperazine derivatives have demonstrated a wide array of biological activities, including but not limited to, anticancer, antipsychotic, antidepressant, anti-inflammatory, and anti-infective properties.[3][5][6][7]
This compound encapsulates these advantages, presenting itself as a high-potential starting material for library synthesis and lead optimization campaigns. The 4-bromophenyl group is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents. The isobutyl carbamate serves as a lipophilic masking group for the N-1 nitrogen, which can influence cell permeability and metabolic stability.
Potential Therapeutic Applications and Mechanistic Hypotheses
While direct biological data for this compound is not extensively published, the extensive literature on related arylpiperazine derivatives allows us to formulate well-grounded hypotheses for its application in several therapeutic areas.
Oncology: A Precursor for Kinase Inhibitors and Androgen Receptor Antagonists
Many potent kinase inhibitors, such as Avapritinib, which targets KIT and PDGFRA kinases, feature a substituted arylpiperazine core.[1][4] The 4-(4-bromophenyl)piperazine moiety can serve as a foundational element for developing new inhibitors targeting various kinases implicated in cancer progression.
Furthermore, arylpiperazine derivatives have shown significant activity as androgen receptor (AR) antagonists, a key strategy in treating prostate cancer.[8] The this compound scaffold could be elaborated to generate novel AR antagonists with improved potency and resistance profiles.
Hypothesized Signaling Pathway Involvement
Caption: Hypothesized inhibition of a receptor tyrosine kinase pathway by a derivative.
Central Nervous System (CNS) Disorders
Arylpiperazines are classic pharmacophores for a multitude of CNS targets, including serotonin (5-HT) and dopamine (D) receptors.[6][7] Compounds like vortioxetine (antidepressant) and buspirone (anxiolytic) highlight the therapeutic potential of this scaffold.[7] The 4-bromophenyl group can be modified to explore interactions with various CNS receptors, while the isobutyl carbamate can be tuned to achieve the requisite blood-brain barrier penetration.
Anti-Inflammatory and Analgesic Agents
Studies on piperazine derivatives have demonstrated significant anti-nociceptive and anti-inflammatory effects, potentially mediated through pathways like the serotonergic system.[5] This suggests that libraries derived from this compound could yield novel non-steroidal anti-inflammatory drugs (NSAIDs) or analgesics with unique mechanisms of action.
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis from commercially available 1-(4-bromophenyl)piperazine and isobutyl chloroformate.
Overall Synthetic Workflow
Caption: Workflow for the synthesis of the title compound.
Materials:
-
1-(4-bromophenyl)piperazine
-
Isobutyl chloroformate
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-bromophenyl)piperazine (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add isobutyl chloroformate (1.1 eq) dropwise to the stirred solution. Causality Note: The base is crucial to neutralize the HCl generated during the acylation reaction, driving the reaction to completion. Slow addition at 0°C helps to control the exothermic reaction and minimize side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine. Self-Validation: The bicarbonate wash removes excess acid, and the brine wash helps to remove water from the organic phase.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Protocol for Suzuki Cross-Coupling: Diversification of the Scaffold
This protocol demonstrates how to use the synthesized product as a substrate for creating a small library of derivatives.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and water)
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound, the boronic acid, and the base.
-
Degassing: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times. Causality Note: Degassing is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Add the degassed solvent system and the palladium catalyst.
-
Heating and Monitoring: Heat the reaction mixture (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Cell Viability Assay (MTT Assay)
This protocol can be used to screen derivatives for potential anticancer activity.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., PC-3 for prostate cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds (derived from this compound) in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation (Illustrative)
The following tables represent hypothetical data that could be generated from the protocols described above.
Table 1: Synthesis and Characterization of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₁BrN₂O₂ |
| Molecular Weight | 341.25 g/mol |
| Appearance | White to off-white solid |
| Yield | 85% (post-purification) |
| Purity (LC-MS) | >98% |
Table 2: Illustrative IC₅₀ Values of Derived Compounds against PC-3 Prostate Cancer Cells
| Compound ID | R-Group (from Suzuki Coupling) | IC₅₀ (µM) |
| Parent | -Br | > 100 |
| Derivative 1 | -Phenyl | 45.2 |
| Derivative 2 | -4-Pyridyl | 15.8 |
| Derivative 3 | -3-Thienyl | 22.1 |
| Bicalutamide | (Reference Compound) | 10.5 |
Conclusion
This compound is a strategically designed chemical scaffold with significant potential in drug discovery. Its synthetic tractability, particularly the capacity for diversification via cross-coupling reactions, makes it an ideal starting point for generating novel chemical entities. Based on the established pharmacology of the arylpiperazine class of compounds, derivatives of this molecule are promising candidates for development as anticancer, CNS-acting, and anti-inflammatory agents. The protocols provided herein offer a robust framework for the synthesis, derivatization, and initial biological screening of compounds based on this versatile intermediate.
References
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available from: [Link]
-
Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. PubMed. Available from: [Link]
- Synthetic method of 1-(4-bromophenyl) piperidine. Google Patents.
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]
-
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available from: [Link]
-
Coumarin-piperazine derivatives as biologically active compounds. PubMed Central. Available from: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available from: [Link]
-
A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. Available from: [Link]
-
Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. PubMed Central. Available from: [Link]
-
Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. PubMed. Available from: [Link]
-
Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. PubChem. Available from: [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available from: [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Available from: [Link]
-
MRL - Piperazine Summary Report (3). European Medicines Agency (EMA). Available from: [Link]
-
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CSCanada. Available from: [Link]
-
The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. Available from: [Link]
-
Synthesis and antiproliferative activity of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline. PubMed. Available from: [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 5. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antiproliferative activity of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Purification of Isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate
Abstract
This technical guide provides a comprehensive, field-proven protocol for the purification of isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate, a key intermediate in contemporary drug discovery. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each stage of the purification process, from the initial aqueous workup to final purity verification. It is designed for researchers, medicinal chemists, and process development scientists who require a robust, reproducible, and well-understood methodology for obtaining this compound with high purity. The protocol emphasizes flash column chromatography as the primary purification technique, with optional recrystallization for achieving analytical-grade material. Detailed troubleshooting and application notes are included to address common challenges encountered during the purification of N-arylpiperazine derivatives.
Introduction and Scientific Background
This compound is a synthetic intermediate of significant interest in medicinal chemistry. The N-arylpiperazine motif is a privileged scaffold found in numerous biologically active compounds, including agents targeting the central nervous system (CNS). The 4-bromophenyl group provides a reactive handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions, while the isobutyl carbamate serves as a protecting group for the second piperazine nitrogen, modulating its reactivity and physicochemical properties.
Given its role as a precursor to potentially therapeutic agents, achieving high purity of this compound is paramount. Impurities from the synthesis, such as unreacted starting materials, reagents, or side-products, can interfere with subsequent chemical transformations and introduce confounding variables into biological assays. This guide details a systematic approach to purification, ensuring the isolation of the target compound in a state suitable for the rigorous demands of drug development.
Foundational Principles of Purification
The purification strategy for this compound is dictated by its key molecular features:
-
Basicity: The piperazine ring contains two nitrogen atoms. While the nitrogen atom bearing the isobutyl carbamate group is significantly less basic due to the electron-withdrawing nature of the carbonyl group, the other nitrogen attached to the bromophenyl ring retains some basicity. This property is a critical consideration for chromatographic purification.
-
Polarity: The presence of the carbamate group, the aromatic ring, and the piperazine core imparts a moderate polarity to the molecule. This allows for effective separation from non-polar and highly polar impurities using normal-phase chromatography.
-
Crystallinity: Many carbamates and N-arylpiperazine derivatives are crystalline solids, which makes recrystallization a viable and highly effective final polishing step to remove trace impurities and obtain material of very high purity.
Our protocol is designed to leverage these properties for an efficient and scalable purification workflow.
Overall Purification Workflow
The purification process is a multi-step sequence designed to systematically remove different classes of impurities. The logical flow from a crude reaction mixture to the final, highly pure product is outlined below.
Caption: General workflow for the purification of this compound.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Aqueous Workup and Extraction
Rationale: This initial step aims to remove water-soluble materials, such as inorganic salts and polar reagents, from the crude reaction mixture. An extraction with a suitable organic solvent isolates the desired product.
Materials:
-
Crude reaction mixture
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Cool the crude reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes any remaining acidic components.
-
Transfer the mixture to a separatory funnel and add an equal volume of ethyl acetate.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. The organic layer (top) contains the product.
-
Drain the aqueous layer and wash the organic layer sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drain the brine layer and transfer the organic layer to an Erlenmeyer flask.
-
Dry the organic layer by adding anhydrous Na₂SO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Filter the mixture through a fluted filter paper or a cotton plug to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
Protocol 2: Purification by Flash Column Chromatography
Rationale: This is the primary purification step. Flash chromatography utilizes a stationary phase (silica gel) and a mobile phase (solvent system) to separate compounds based on their differential polarity.[1] Due to the basicity of the piperazine nitrogen, tailing on the acidic silica gel is a common issue.[2] To counteract this, a small amount of a basic modifier, such as triethylamine (TEA), is added to the eluent.[2]
Materials:
-
Crude product from Protocol 1
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes (or Heptane) and Ethyl Acetate (HPLC grade)
-
Triethylamine (TEA)
-
Glass chromatography column
-
Compressed air or nitrogen source
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber and UV lamp (254 nm)
Procedure:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Spot the crude material on a TLC plate and develop it in various ratios of Hexanes:EtOAc. The ideal system will give the product an Rf value of ~0.2-0.3. A good starting point is 20-30% EtOAc in Hexanes.
-
Prepare the Eluent: Prepare the chosen eluent system and add 0.5% (v/v) triethylamine. For example, for 1 L of 20% EtOAc in Hexanes, use 200 mL EtOAc, 795 mL Hexanes, and 5 mL TEA.
-
Pack the Column: Pack the chromatography column with silica gel as a slurry in the eluent. Ensure the silica bed is well-compacted and free of air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for a solid or oil, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Run the Column: Carefully add the eluent to the top of the column and apply gentle pressure to begin elution. Collect fractions in test tubes.
-
Monitor Elution: Monitor the progress of the separation by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
Combine and Concentrate: Combine the fractions that contain the pure product. Concentrate the combined fractions under reduced pressure to yield the purified this compound.
Protocol 3: Recrystallization (Optional)
Rationale: If the product from chromatography is a solid and requires higher purity, recrystallization is an excellent final step. This technique relies on the principle that the desired compound is soluble in a hot solvent but less soluble at cooler temperatures, while impurities remain in solution.[3]
Materials:
-
Purified product from Protocol 2
-
Recrystallization solvents (e.g., isopropanol, ethanol, hexanes, ethyl acetate)
-
Erlenmeyer flask with a loose-fitting stopper (or watch glass)
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Screening: In a small test tube, test the solubility of a small amount of the product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (e.g., EtOAc/Hexanes) may also be used.
-
Dissolution: Place the solid product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Purity and Identity Confirmation
Rationale: It is crucial to confirm both the purity and the chemical identity of the final product. A combination of analytical techniques should be employed.
-
Thin Layer Chromatography (TLC): A quick and easy method to assess purity. The final product should appear as a single spot on the TLC plate.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A well-developed HPLC method should show a single major peak for the product.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound. The observed chemical shifts, integrations, and coupling constants should match the expected structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of this compound.
Application Notes and Troubleshooting
This section provides insights based on experience with purifying N-arylpiperazine derivatives.
| Parameter | Recommendation | Rationale / Troubleshooting |
| Workup Base | Saturated NaHCO₃ | A mild base is sufficient to neutralize acid. Stronger bases (e.g., NaOH) could potentially hydrolyze the carbamate ester. |
| Extraction Solvent | Ethyl Acetate (EtOAc) | Good balance of polarity to dissolve the product while being immiscible with water. Dichloromethane (DCM) is an alternative. |
| Chromatography Eluent | Hexanes/EtOAc + 0.5% TEA | A common, effective system. The TEA is critical to prevent peak tailing on silica gel by competing with the basic piperazine for acidic silanol sites.[2] |
| Sample Loading | Dry Loading | Recommended for less soluble compounds or when using a minimal amount of eluent is critical for good separation. It often results in sharper bands. |
| Recrystallization | Slow Cooling | Promotes the formation of well-defined, pure crystals. Rapid crashing out of solution can trap impurities. |
| Purity Issue | Oily Product | If the product is an oil and cannot be recrystallized, repeat chromatography with a shallower gradient or consider salt formation by treating with an acid like HCl in ether to induce crystallization.[2] |
| Purity Issue | Streaking on TLC | This is a classic sign of interaction with the silica. Ensure the TLC mobile phase also contains a basic modifier (TEA) for an accurate assessment. |
References
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
- Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. DOI: 10.1088/1755-1315/252/2/022085
-
ResearchGate. (2017). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]
- Singh, R., & Kumar, B. (2013). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 1-3.
-
ResearchGate. (2015). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Retrieved from [Link]
Sources
Application Notes & Protocols: Strategic Derivatization of Isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate for Accelerated Drug Discovery
Foreword: The Strategic Value of the 4-(4-bromophenyl)piperazine Scaffold
The isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate scaffold is a highly valuable starting material in modern medicinal chemistry. Its structure is pre-validated in numerous biologically active agents, offering a robust foundation for the development of novel therapeutics. The key to its utility lies in three distinct molecular features:
-
The Piperazine Core: A common pharmacophore known to interact with a wide range of biological targets, particularly in the central nervous system (CNS).
-
The Isobutyl Carbamate: A stable protecting group for the piperazine nitrogen, which can be strategically removed later in a synthetic sequence to allow for further functionalization.
-
The 4-Bromophenyl Moiety: A synthetically versatile handle. The carbon-bromine bond serves as a prime reaction site for palladium-catalyzed cross-coupling reactions, enabling the systematic and predictable introduction of diverse chemical functionalities.
This document provides detailed experimental protocols for the derivatization of this scaffold, focusing on high-yield, reliable C-C and C-N bond-forming reactions. The methodologies are explained not merely as steps, but as a series of logical choices designed to ensure reproducibility and scalability.
Core Synthetic Strategies: Leveraging Palladium Catalysis
The transformation of the aryl bromide is central to creating a library of derivatives. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their broad functional group tolerance, mild reaction conditions, and extensive documentation in chemical literature.
Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for creating C(sp²)-C(sp²) bonds. It involves the reaction of the aryl bromide with an organoboron species, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[1]
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle. The key transmetalation step, where the organic group is transferred from boron to palladium, is facilitated by a base. The base activates the boronic acid, making the organic ligand more nucleophilic and ready for transfer to the palladium center.[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating the Synthesis of N-Arylpiperazines
Welcome to the Technical Support Center dedicated to the synthesis of N-arylpiperazines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis. N-arylpiperazines are a critical structural motif in numerous pharmaceuticals, making their efficient and clean synthesis a paramount objective in medicinal chemistry.[1][2][3][4] This resource aims to provide not just protocols, but the underlying chemical principles to empower you to overcome synthetic hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of N-arylpiperazines.
Q1: What are the most prevalent methods for synthesizing N-arylpiperazines?
A1: The primary synthetic routes to N-arylpiperazines include:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and piperazine. This is one of the most versatile and widely used methods.[5][6][7]
-
Chan-Lam Coupling: A copper-catalyzed cross-coupling of an aryl boronic acid with piperazine. This method is advantageous as it can often be performed under milder conditions, sometimes open to the air.[8][9][10][11]
-
Nucleophilic Aromatic Substitution (SNAr): This classical method involves the reaction of an electron-deficient aryl halide with piperazine. The aromatic ring must be activated by strong electron-withdrawing groups (e.g., nitro groups) in the ortho or para positions to the leaving group.[12][13][14]
Q2: I'm seeing a significant amount of a byproduct with a mass corresponding to my starting aryl halide minus the halogen. What is happening?
A2: This is a classic case of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-couplings like the Buchwald-Hartwig amination.[15][16][17] Instead of the amine coupling, a hydride source in the reaction mixture reduces the aryl halide to the corresponding arene. The likely hydride sources can be the amine, solvent, or even trace water.
Q3: My reaction is sluggish and gives a poor yield, with a lot of my starting aryl halide remaining. What are the likely causes?
A3: Several factors can contribute to a sluggish reaction:
-
Catalyst Inactivation: The palladium catalyst can form inactive species. For instance, with aryl iodides, palladium iodide dimers can precipitate and halt the catalytic cycle.[18]
-
Poor Ligand Choice: The ligand is crucial for the stability and reactivity of the palladium catalyst. A ligand that is not suitable for the specific substrates may lead to slow or no reaction.
-
Inappropriate Base: The base plays a critical role in the deprotonation of the amine and regeneration of the active catalyst. An unsuitable base (too weak or too strong) can hinder the reaction.
-
Low Reaction Temperature: While milder conditions are desirable, some substrate combinations require higher temperatures to proceed at a reasonable rate.[15]
Q4: I am observing a significant amount of a high molecular weight byproduct. What could it be?
A4: You are likely observing homocoupling of your aryl halide or aryl boronic acid, leading to the formation of a biaryl species.[19][20][21] This side reaction is particularly common in both palladium- and copper-catalyzed reactions, especially at higher temperatures or with certain catalyst systems.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting strategies for the most common synthetic methods.
Troubleshooting Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool, but not without its challenges. Below is a guide to address common issues.
Problem 1: Low Yield and Incomplete Conversion
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Inactive Catalyst | Use a pre-catalyst or ensure complete reduction of a Pd(II) source to the active Pd(0) species.[18] | The catalytic cycle requires Pd(0) to initiate oxidative addition. Incomplete reduction leads to a lower concentration of the active catalyst. |
| Inappropriate Ligand | Screen a panel of ligands. For electron-rich aryl halides, more electron-rich and bulky phosphine ligands are often beneficial. For hindered amines, ligands with a wider bite angle may be necessary. | The ligand modulates the electronic and steric properties of the palladium center, influencing the rates of oxidative addition and reductive elimination. |
| Unsuitable Base | If using a weaker base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as NaOtBu or K₃PO₄. | The base must be strong enough to deprotonate the amine-palladium complex to facilitate reductive elimination. |
| Solvent Effects | Toluene and dioxane are common solvents. If solubility is an issue, consider a more polar aprotic solvent like DMF, but be aware that it can sometimes lead to more side reactions. | The solvent affects the solubility of the reagents and the stability of the catalytic species. |
Problem 2: Significant Hydrodehalogenation
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Hydride Source | Ensure anhydrous conditions. Use freshly distilled solvents and dry reagents. | Water and other protic sources can react with the palladium catalyst to form palladium hydride species, which are responsible for hydrodehalogenation.[16][17] |
| Ligand Choice | Employ more electron-donating and sterically bulky ligands. | Bulky ligands can disfavor the formation of palladium hydride species and promote the desired C-N bond formation. |
| Temperature Control | Run the reaction at the lowest effective temperature. | Higher temperatures can promote side reactions, including hydrodehalogenation.[15] |
| Bimetallic Catalyst System | In some cases, the addition of a co-catalyst like copper can suppress hydrodehalogenation by preferentially forming a copper-hydride species.[16][17] | The copper co-catalyst can alter the reaction pathway, mitigating the formation of the problematic palladium hydride. |
Problem 3: Aryl Halide Homocoupling
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| High Temperature | Lower the reaction temperature and monitor the reaction progress carefully. | Homocoupling is often favored at higher temperatures.[19] |
| Catalyst Loading | Use the lowest effective catalyst loading. | Higher catalyst concentrations can sometimes increase the rate of homocoupling. |
| Ligand Effects | Screen different ligands. Some ligands are more prone to promoting homocoupling than others. | The ligand influences the stability of the intermediate palladium species and can affect the relative rates of cross-coupling versus homocoupling. |
Troubleshooting Chan-Lam Coupling
The Chan-Lam coupling offers a milder alternative to palladium-catalyzed methods but has its own set of potential issues.
Problem 1: Low Conversion of Aryl Boronic Acid
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Inactive Copper Species | Use a reliable source of Cu(II), such as Cu(OAc)₂. Ensure the reaction is open to air or that an oxidant is present if using a Cu(I) source. | The catalytic cycle is believed to involve a Cu(III) intermediate, which is formed by the oxidation of a Cu(I) or Cu(II) species.[9] |
| Protodeboronation | Minimize the amount of water in the reaction mixture, unless using aqueous conditions specifically. Use a non-protic solvent if possible. | Aryl boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom) in the presence of protic sources, reducing the amount of starting material available for coupling.[11] |
| Base Selection | A base is often required. Screen bases such as pyridine, triethylamine, or an inorganic base like K₂CO₃. | The base facilitates the transmetalation step and the deprotonation of the amine. |
Problem 2: Formation of Phenol Byproduct
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Oxidation of Aryl Boronic Acid | Use an inert atmosphere if the reaction is sensitive to excessive oxygen. | The aryl boronic acid can be oxidized to the corresponding phenol, especially at elevated temperatures in the presence of a copper catalyst and oxygen.[11] |
| Reaction Conditions | Optimize the reaction temperature and time. | Prolonged reaction times at high temperatures can increase the likelihood of this side reaction. |
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common issues in N-arylpiperazine synthesis.
Part 3: Experimental Protocols
This section provides generalized, yet detailed, experimental protocols for the synthesis of N-arylpiperazines.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), piperazine (1.2-2.0 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., toluene or dioxane, 5-10 mL) via syringe, followed by the addition of a base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 mmol).
-
Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).[1]
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
General Protocol for Chan-Lam Coupling
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aryl boronic acid (1.0 mmol), piperazine (1.5-2.5 mmol), and a copper(II) salt (e.g., Cu(OAc)₂, 10-20 mol%).
-
Solvent and Base Addition: Add a solvent (e.g., dichloromethane or methanol, 5-10 mL) and a base (e.g., pyridine or triethylamine, 2.0-3.0 mmol).
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the air.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper salts, washing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Part 4: Mechanistic Insights
Understanding the underlying mechanisms can significantly aid in troubleshooting.
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The reaction is initiated by the oxidative addition of the aryl halide to the active Pd(0) catalyst.[5][18] The resulting Pd(II) complex coordinates to the piperazine, which is then deprotonated by the base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[5][18]
Chan-Lam Coupling Mechanism
The mechanism of the Chan-Lam coupling is more debated but is generally thought to proceed through a Cu(I)/Cu(III) or a Cu(II) centered cycle. A plausible pathway involves the formation of a copper-aryl species, which then coordinates to the amine. An oxidative process leads to a Cu(III) intermediate, from which reductive elimination affords the N-arylpiperazine.[9]
References
- A General and Convenient Synthesis of N-Aryl Piperazines.
- Nickel-catalyzed Chan–Lam coupling of anilines 50 and piperazine 335.
- Buchwald–Hartwig amination. Wikipedia. (Accessed January 23, 2026).
- Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. National Institutes of Health. (Accessed January 23, 2026).
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. (Accessed January 23, 2026).
- Chan–Lam coupling. Wikipedia. (Accessed January 23, 2026).
- Chan-Lam Coupling. Organic Chemistry Portal. (Accessed January 23, 2026).
- (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Buchwald-Hartwig Amination. Chemistry LibreTexts. (Accessed January 23, 2026).
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Wuxi AppTec. (Accessed January 23, 2026).
- Technical Support Center: Optimizing N-Arylpiperazine Synthesis. Benchchem. (Accessed January 23, 2026).
- Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (Accessed January 23, 2026).
- Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Merck. (Accessed January 23, 2026).
- Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol).
- Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. (Accessed January 23, 2026).
- Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. MDPI. (Accessed January 23, 2026).
- Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. (Accessed January 23, 2026).
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (Accessed January 23, 2026).
- Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. PubMed Central. (Accessed January 23, 2026).
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. (Accessed January 23, 2026).
- 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. (Accessed January 23, 2026).
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. (Accessed January 23, 2026).
- Homocouplings of aryl halides in water. Reaction conditions.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. (Accessed January 23, 2026).
- Chan-Lam Coupling: Mechanism & Examples. NROChemistry. (Accessed January 23, 2026).
- Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. (Accessed January 23, 2026).
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. (Accessed January 23, 2026).
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). (Accessed January 23, 2026).
- Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. (Accessed January 23, 2026).
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. (Accessed January 23, 2026).
- A general and convenient synthesis of N-aryl piperazines.
- Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Semantic Scholar. (Accessed January 23, 2026).
- Nucleophilic Aromatic Substitution. Chemistry Steps. (Accessed January 23, 2026).
- Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols.
- C-O Cross-Coupling of Activated Aryl and Heteroaryl Halides with Aliphatic Alcohols. Protocol Exchange. (Accessed January 23, 2026).
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 10. Chan-Lam Coupling [organic-chemistry.org]
- 11. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 17. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Methods for removing unreacted starting materials from piperazine reactions
Welcome to the Technical Support Center for purifying piperazine-containing reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize the removal of unreacted starting materials from your piperazine reactions. This guide is structured to address the specific, practical challenges you face in the lab.
Troubleshooting Guide
This section is designed to resolve specific experimental issues in a direct question-and-answer format.
Q1: My reaction is complete, but now I'm struggling to remove the unreacted piperazine, which is highly soluble in my aqueous workup phase. How can I efficiently remove it?
A1: This is a classic challenge owing to the high water solubility of piperazine. The key is to exploit the basicity of its two nitrogen atoms (pKa ≈ 5.7 and 9.8) through a liquid-liquid acid extraction.
The fundamental principle is that the unreacted piperazine, being a potent base, can be protonated by an acid to form a water-soluble salt.[1] Your desired product, if it is less basic or neutral, will remain in the organic phase.
Causality Explained:
Piperazine's two secondary amine groups are readily protonated in an acidic environment. The resulting piperazinium salt (PipH₂²⁺) is an ionic species with a high affinity for the polar aqueous phase. In contrast, your likely less-basic or neutral product will have a much higher partition coefficient for the organic solvent. This difference in partitioning behavior is the basis for a clean separation.
Experimental Protocol: Acid Wash Extraction
-
Solvent Selection: Ensure your product is dissolved in a water-immiscible organic solvent, such as ethyl acetate, dichloromethane (DCM), or methyl tert-butyl ether (MTBE).
-
Initial Wash (Optional but Recommended): Perform a preliminary wash with deionized water or a saturated NaCl solution (brine) to remove any water-soluble byproducts that are not basic.
-
Acid Extraction:
-
Transfer the organic layer to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution. A 1 M solution of hydrochloric acid (HCl) is standard. For more sensitive substrates, a weaker acid like 10% aqueous citric acid can be used.[2]
-
Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.
-
Allow the layers to separate completely. The protonated piperazine salt will be in the lower aqueous layer (for DCM) or upper aqueous layer (for less dense solvents like ethyl acetate).
-
-
Repeat: Drain the aqueous layer and repeat the acid wash one or two more times with fresh acid solution to ensure complete removal of the piperazine.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a final wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your purified product.
Self-Validation System:
To confirm the removal of piperazine, you can analyze a small sample of the organic layer by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) after each acid wash. The spot or peak corresponding to piperazine should diminish with each extraction and be absent in the final organic layer.
Q2: My piperazine derivative is an oil and will not crystallize. What are my best purification options beyond a standard aqueous workup?
A2: Oily products that resist crystallization are common. The strategy here shifts from exploiting solid-state properties to leveraging other physicochemical differences, such as salt formation, volatility, or chromatographic behavior.
Option 1: Salt Formation and Recrystallization
Even if the free base is an oil, its salt may be a stable, highly crystalline solid.[3] This is often the most effective method for achieving high analytical purity.
-
Principle: Reacting your basic piperazine derivative with an appropriate acid converts it into an ionic salt. The regular, repeating structure of the ionic lattice often facilitates crystallization where the neutral molecule could not.
-
Protocol:
-
Dissolve your crude oil in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, ethyl acetate).[3]
-
Slowly add a solution of the chosen acid (e.g., HCl in isopropanol, or fumaric acid in ethanol) dropwise with stirring.[3]
-
Observe for precipitation. If none occurs, you can try cooling the solution in an ice bath or gently scratching the inside of the flask with a glass rod to induce nucleation.
-
Once crystals form, allow the mixture to stir at a reduced temperature to maximize yield.
-
Collect the crystalline salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]
-
-
Liberating the Free Base: To recover your product as the purified oil, dissolve the salt in water, basify the solution with NaOH or NaHCO₃, and extract with an organic solvent.[3]
Option 2: Vacuum Distillation
If your product is thermally stable, vacuum distillation is an excellent method for separating it from non-volatile impurities or starting materials with significantly different boiling points.[3][4]
-
Applicability: Best suited for compounds that do not decompose at the temperatures required for distillation under reduced pressure. Check the literature for the boiling point of your compound or similar structures.
Option 3: Column Chromatography
This is a primary tool for purifying oils.[3] However, success with piperazine derivatives often requires modification to the standard silica gel procedure (see Q3 for details on tailing).
Q3: I am using silica gel chromatography, but my product is streaking and tailing severely. How can I get sharp, well-defined bands?
A3: This is a classic and predictable issue. The tailing you observe is due to strong, non-ideal interactions between the basic nitrogen atoms of your piperazine derivative and the acidic silanol (Si-OH) groups on the surface of the silica gel. [3]
Causality Explained:
The lone pairs on the nitrogen atoms act as Lewis bases, while the protons on the silica gel surface are Lewis acids. This strong acid-base interaction causes a portion of your compound to "stick" to the stationary phase, eluting slowly and causing the characteristic tailing or streaking.
Solution: Neutralize the Stationary Phase
The solution is to add a small amount of a basic modifier to your mobile phase (eluent). This modifier will compete with your product for the acidic sites on the silica, effectively neutralizing them and allowing your compound to elute symmetrically.
-
Triethylamine (TEA) as a Modifier: The most common and effective choice is to add 0.1-2% (v/v) of triethylamine to your eluent system (e.g., ethyl acetate/hexane).[3]
-
Ammonia in Methanol: For very basic compounds or when using a highly polar mobile phase like DCM/methanol, a 1-2% addition of a 7N solution of ammonia in methanol can be highly effective.[3]
Experimental Protocol: Modified Flash Chromatography
-
TLC Analysis: Develop your TLC plates using your chosen eluent system with the added basic modifier (e.g., 1% TEA). This will give you an accurate Rf value for the column. Aim for an Rf between 0.2 and 0.4 for the best separation.[3]
-
Column Packing: Prepare your silica slurry and pack the column using the eluent that already contains the basic modifier. Do not pack in the neat solvent and then switch; equilibrate the entire system with the modified eluent.
-
Loading: Load your sample onto the column (dry loading is often preferred for basic compounds).
-
Elution: Run the column as usual, collecting fractions. The bands should be significantly sharper and more defined.
-
Workup: After combining the pure fractions, the TEA can be removed during solvent evaporation under reduced pressure, although trace amounts may remain. If this is a concern, an acidic wash of the pooled fractions can be performed.
Frequently Asked Questions (FAQs)
Q: What are the primary methods for removing unreacted piperazine from a reaction mixture?
A: The most common and effective methods are summarized below. The choice depends on the properties of your desired product and the scale of your reaction.
| Method | Principle | Advantages | Disadvantages | Best For |
| Acid-Base Extraction | Partitioning based on pKa | Simple, fast, scalable, inexpensive.[3] | May not separate from basic impurities; risk of emulsion formation. | Initial, bulk removal of piperazine from neutral or acidic products. |
| Crystallization / Salt Formation | Selective precipitation of product or impurity | Can yield very high purity; scalable.[2][3][5] | Product must form a stable, crystalline solid or salt; may not work for oils. | Final purification step to achieve high analytical purity. |
| Column Chromatography | Differential adsorption on a stationary phase | Highly versatile; can separate complex mixtures. | Can be slow and solvent-intensive; requires optimization (see Q3).[3] | Separating products from impurities with similar properties (e.g., mono- vs. di-substituted). |
| Distillation | Separation based on boiling point differences | Effective for removing non-volatile impurities.[4] | Product must be thermally stable; not effective for close-boiling compounds. | Purifying lower molecular weight, thermally stable liquid products. |
| Scavenger Resins | Covalent or ionic binding to a solid support | High selectivity for amines; simple filtration workup. | Resins can be expensive; may require screening for optimal resin. | Removing trace amounts of piperazine in a final polishing step. |
Q: What key properties of piperazine are critical to consider during purification?
A: Understanding these properties is crucial for designing an effective purification strategy:
-
Basicity (pKa): Piperazine has two pKa values (pKa1 ≈ 5.7, pKa2 ≈ 9.8). This strong basicity is the primary handle for removal via acid extraction.
-
Solubility: It is very soluble in water and alcohols but generally insoluble in non-polar organic solvents like diethyl ether and hexane.[1] This dictates the choice of solvents for extraction and precipitation.
-
Physical State: Piperazine is a solid at room temperature, but it is often used as a hydrate, which can influence its behavior.
-
Volatility: Piperazine is volatile and can be removed under high vacuum, but this is often not practical or selective enough for reaction mixtures.
Q: How can I monitor the success of my purification in real-time?
A: You should always monitor your purification to avoid unnecessary steps or loss of product.
-
Thin Layer Chromatography (TLC): This is the fastest and most common method. Use a piperazine standard in one lane for comparison. A stain that visualizes amines, such as ninhydrin, is highly effective for detecting trace amounts.
-
Gas Chromatography (GC) & HPLC: These are quantitative methods for determining the purity of your product and detecting residual piperazine. Derivatization may be required to improve detection by UV-HPLC.[6]
-
¹H NMR Spectroscopy: The proton NMR spectrum of piperazine shows a characteristic singlet around 2.8-2.9 ppm in CDCl₃. The disappearance of this signal from your product's spectrum is a good indicator of its removal.
Visualization of Workflows
General Purification Workflow
This diagram outlines a typical decision-making process for purifying a crude piperazine reaction mixture.
Caption: Decision workflow for piperazine reaction purification.
Acid-Base Extraction Mechanism
This diagram illustrates how acid extraction separates basic piperazine from a neutral product.
Caption: Principle of separating piperazine (Pip) from product (Prod).
References
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
-
Kouril, O., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 587. Available at: [Link]
-
Various Authors. (2013). How to extract/isolate piperazine from water without distillation? ResearchGate. Retrieved from [Link]
- Godfrey, N. B. (1959). U.S. Patent No. 2,919,275. U.S. Patent and Trademark Office.
- Godfrey, N. B. (1969). U.S. Patent No. 3,481,933. U.S. Patent and Trademark Office.
-
University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections. Retrieved from [Link]
-
Al-saadi, F. K. H. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]
-
Rao, B. P., et al. (2011). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 3(6), 848-856. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Halogenated Phenylpiperazines in Key Synthetic Transformations
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Halogenated phenylpiperazines are a vital class of building blocks, offering a versatile scaffold for the synthesis of a wide array of biologically active molecules. Among these, 4-bromophenylpiperazine is a commonly utilized intermediate. However, a nuanced understanding of its reactivity in comparison to its fluoro, chloro, and iodo counterparts is essential for strategic and efficient synthesis design.
This guide provides an in-depth, objective comparison of the reactivity of 4-bromophenylpiperazine with other halogenated phenylpiperazines in three pivotal synthetic transformations: Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and nucleophilic aromatic substitution (SNAr). By elucidating the underlying principles and providing supporting experimental context, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
The Decisive Role of the Halogen: A Tale of Two Reactivity Trends
The choice of the halogen substituent on the phenyl ring of phenylpiperazine dictates its reactivity profile, primarily governed by two key factors: the carbon-halogen (C-X) bond strength and the electron-withdrawing inductive effect of the halogen. These factors give rise to opposing reactivity trends in palladium-catalyzed cross-coupling reactions versus nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions: The Primacy of Bond Strength
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[1] This step involves the cleavage of the C-X bond. Consequently, the reactivity of the aryl halide is inversely proportional to the C-X bond dissociation energy. The weaker the bond, the faster the oxidative addition and the overall reaction.
The C-X bond strengths for halobenzenes follow the trend: C-F > C-Cl > C-Br > C-I. This leads to a predictable reactivity trend for halogenated phenylpiperazines in these reactions.
Expected Reactivity Order in Pd-Catalyzed Cross-Coupling:
Iodo > Bromo > Chloro > Fluoro
This trend underscores why 4-iodophenylpiperazine is the most reactive, while 4-fluorophenylpiperazine is the least reactive and often requires more forcing conditions or specialized catalyst systems to achieve comparable yields to its heavier halogen counterparts.[2]
Nucleophilic Aromatic Substitution (SNAr): The Inductive Effect Takes Center Stage
In contrast to palladium-catalyzed reactions, nucleophilic aromatic substitution (SNAr) on electron-deficient aryl halides follows a different mechanism. The reaction proceeds via a two-step addition-elimination pathway, where a nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The rate-determining step is typically the formation of this intermediate.
The reactivity in SNAr is governed by the ability of the halogen to stabilize the negative charge of the Meisenheimer complex through its electron-withdrawing inductive effect. Fluorine, being the most electronegative halogen, exerts the strongest inductive effect, thereby stabilizing the intermediate most effectively and accelerating the reaction.
Expected Reactivity Order in Nucleophilic Aromatic Substitution:
Fluoro > Chloro > Bromo > Iodo
This reversed reactivity trend makes 4-fluorophenylpiperazine the most suitable substrate for SNAr reactions, especially when the phenyl ring is further activated by other electron-withdrawing groups.[5]
Comparative Reactivity in Practice: A Data-Driven Overview
While direct, side-by-side quantitative comparisons of the entire series of 4-halogenated phenylpiperazines under identical conditions are scarce in the literature, the established principles of aryl halide reactivity provide a robust framework for predicting their behavior. The following table summarizes the expected relative reactivity based on these principles.
| Reaction Type | 4-Fluorophenylpiperazine | 4-Chlorophenylpiperazine | 4-Bromophenylpiperazine | 4-Iodophenylpiperazine | Rationale |
| Suzuki-Miyaura Coupling | Low | Moderate | High | Very High | C-X Bond Strength (C-I < C-Br < C-Cl < C-F) |
| Buchwald-Hartwig Amination | Low | Moderate | High | Very High | C-X Bond Strength (C-I < C-Br < C-Cl < C-F) |
| Nucleophilic Aromatic Substitution | Very High | High | Moderate | Low | Inductive Effect (F > Cl > Br > I) |
Experimental Protocols: A Practical Guide
The following protocols are provided as representative examples for conducting Suzuki-Miyaura and Buchwald-Hartwig reactions with halogenated phenylpiperazines. These protocols can be adapted based on the specific substrate and desired product.
Experimental Protocol 1: Suzuki-Miyaura Coupling of 4-Bromophenylpiperazine with Phenylboronic Acid
This protocol outlines a typical procedure for the Suzuki-Miyaura cross-coupling reaction.[6][7][8]
Materials:
-
4-Bromophenylpiperazine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylpiperazine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene (5 mL) and water (1 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol 2: Buchwald-Hartwig Amination of 4-Chlorophenylpiperazine with Morpholine
This protocol provides a general procedure for the Buchwald-Hartwig C-N cross-coupling. Given the lower reactivity of the aryl chloride, a more active catalyst system is often employed.[9][10][11]
Materials:
-
4-Chlorophenylpiperazine
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd2(dba)3 (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add 4-chlorophenylpiperazine (1.0 mmol) and toluene (5 mL).
-
Add morpholine (1.2 mmol) to the mixture.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion: Strategic Selection for Synthetic Success
The reactivity of halogenated phenylpiperazines is a nuanced interplay of electronic and steric factors, leading to distinct and predictable reactivity trends in different classes of chemical transformations. For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity follows the order I > Br > Cl > F, dictated by the carbon-halogen bond strength. In contrast, for nucleophilic aromatic substitution, the trend is reversed (F > Cl > Br > I) due to the dominant influence of the halogen's inductive effect.
4-Bromophenylpiperazine represents a versatile and cost-effective choice for many cross-coupling applications, offering a good balance of reactivity and stability. However, for reactions requiring higher reactivity, 4-iodophenylpiperazine is the preferred substrate. Conversely, when designing syntheses that leverage nucleophilic aromatic substitution, 4-fluorophenylpiperazine is the most reactive and often the optimal starting material. A thorough understanding of these reactivity principles is paramount for the rational design of efficient and robust synthetic routes in drug discovery and development.
References
-
Mishra, A., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(6), 773-796. [Link]
-
Kashani, S. K., Jessiman, J. E., & Gevorgyan, V. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Ali, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(1), 195. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ChemHelp ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Al-Amin, M., & Bhuiyan, M. M. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1941-1954. [Link]
-
Nova, A., et al. (2006). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 25(26), 6040-6051. [Link]
-
Reddy, V. P., et al. (2016). C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst. Journal of the Iranian Chemical Society, 13(9), 1625-1632. [Link]
-
Um, I. H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 79(18), 8648-8656. [Link]
-
Nova, A., et al. (2006). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. [Link]
-
Li, J. H., et al. (2006). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Organometallic Chemistry, 691(21), 4585-4589. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Ananikov, V. P., et al. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 24(5), 715-723. [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Khan, I., et al. (2019). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Molecules, 24(21), 3894. [Link]
-
Um, I. H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5695-5701. [Link]
-
Reddy, V. P., et al. (2013). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules, 18(12), 14668-14681. [Link]
-
Werner, E. W., et al. (2012). Palladium-Catalyzed Oxidative Arylhalogenation of Alkenes: Synthetic Scope and Mechanistic Insights. Journal of the American Chemical Society, 134(12), 5291-5307. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Gemoets, H. P. L., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 149. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... [Link]
-
Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Amatore, C., et al. (2000). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Organometallics, 19(23), 4693-4701. [Link]
-
Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101-1104. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Tetrahedron, 67(31), 5609-5621. [Link]
-
da Silva, A. B., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
X-ray crystallography of isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate derivatives
A Comprehensive Guide to the X-ray Crystallography of Isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, including the ability to modulate aqueous solubility and oral bioavailability, make it a privileged structure in drug design.[1] The introduction of a 4-bromophenyl group onto the piperazine ring offers a strategic point for further functionalization and can significantly influence the molecule's interaction with biological targets. This guide provides an in-depth comparative analysis of the X-ray crystallography of this compound and its derivatives, offering insights into their three-dimensional structures and the implications for structure-activity relationships (SAR). While crystallographic data for the specific isobutyl derivative is not publicly available, this guide will draw upon published data of closely related analogs to provide a robust framework for understanding the structural nuances of this important class of molecules.
The Strategic Importance of the 4-(4-Bromophenyl)piperazine Moiety
The 4-(4-bromophenyl)piperazine moiety is a versatile building block in the synthesis of pharmacologically active compounds.[2] The bromine atom can serve as a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents to probe the chemical space around a biological target. Furthermore, the presence of the halogen can lead to specific halogen bonding interactions, which are increasingly recognized as important contributors to ligand-protein binding affinity. The piperazine ring itself, typically adopting a chair conformation, provides a rigid scaffold that can orient substituents in well-defined spatial arrangements.[3]
A Generalized Workflow for X-ray Crystallography of Piperazine Derivatives
The determination of the three-dimensional structure of a small molecule by X-ray crystallography is a multi-step process that requires careful execution and analysis. The following workflow outlines the key stages, from synthesis to structure elucidation, based on established protocols for similar piperazine derivatives.[4]
Caption: A generalized workflow for the X-ray crystallographic analysis of small molecules.
Experimental Protocols
1. Synthesis and Purification: The synthesis of this compound derivatives typically involves the reaction of 1-(4-bromophenyl)piperazine with the appropriate isobutyl chloroformate or a related activated carbonyl species.[5] A general synthetic protocol is as follows:
-
Step 1: Reaction Setup: To a solution of 1-(4-bromophenyl)piperazine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), an equimolar amount of a base (e.g., triethylamine or diisopropylethylamine) is added. The mixture is stirred at room temperature.
-
Step 2: Addition of Reagent: Isobutyl chloroformate is added dropwise to the reaction mixture, and stirring is continued for several hours.
-
Step 3: Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[6]
2. Crystallization: Obtaining single crystals of sufficient quality is often the most challenging step. Slow evaporation of a solution of the purified compound is a common technique.[4]
-
A solution of the compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate).
-
The solution is filtered to remove any particulate matter and left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent at room temperature.
-
Colorless, block-like crystals are typically sought for X-ray diffraction analysis.[3]
3. X-ray Data Collection and Structure Refinement: A suitable single crystal is mounted on a diffractometer. Data collection is performed at a controlled temperature, often low temperature (e.g., 160 K or 293 K), to minimize thermal vibrations.[3][7] The collected diffraction data are then processed, and the crystal structure is solved using direct methods and refined using full-matrix least-squares on F².
Comparative Analysis of Crystal Structures
While the crystal structure of this compound is not available, we can draw valuable comparisons from the crystallographic data of related derivatives. The following table summarizes key crystallographic parameters for several 4-(4-bromophenyl)piperazine derivatives found in the literature.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide | C₁₈H₁₇BrF₃N₃S | Triclinic | P1 | 8.6380(2) | 14.5082(3) | 14.8000(3) | 97.015(2) | 1820.89(7) | 4 | [7] |
| tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate | C₂₀H₂₇FN₂O₂ | Monoclinic | P2₁ | 10.2576(11) | 9.5127(10) | 10.5318(11) | 104.691(2) | 994.07(18) | 2 | [6] |
| (E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one | C₂₉H₃₀Br₂N₂O₃ | Triclinic | P1 | 8.5520(17) | 10.355(2) | 16.361(3) | 100.52(3) | 1415.3(5) | 2 | [3] |
| (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione | C₂₁H₁₇BrN₂O₅ | Monoclinic | P2₁/n | 15.426(5) | 6.5325(15) | 19.972(5) | 107.62(3) | 1918.1(9) | 4 | [8] |
Key Structural Insights:
-
Piperazine Conformation: In the majority of reported crystal structures, the piperazine ring adopts a stable chair conformation.[3] This conformation minimizes steric strain and positions the substituents in either axial or equatorial orientations. The specific orientation will depend on the nature and size of the substituents on the nitrogen atoms.
-
Influence of Substituents: The electronic and steric properties of the substituents on the piperazine ring and the bromophenyl group can influence the overall molecular packing in the crystal lattice. For instance, the presence of hydrogen bond donors and acceptors can lead to the formation of intermolecular hydrogen bonds, which play a crucial role in stabilizing the crystal structure.[3]
-
Intermolecular Interactions: A detailed analysis of the crystal packing can reveal various non-covalent interactions, such as C-H···O, C-H···π, and halogen bonds. Understanding these interactions is vital as they can provide insights into how the molecule might interact with a biological target.
Caption: The core 4-(4-bromophenyl)piperazine scaffold with key points for derivatization.
Structure-Activity Relationship (SAR) Implications
Relating the three-dimensional structure of a molecule to its biological activity is a fundamental principle in drug design.[9] X-ray crystallography provides the precise atomic coordinates, which can be used to:
-
Understand Binding Modes: By docking the crystallographically determined conformation of a ligand into the active site of its target protein, researchers can generate hypotheses about the key interactions responsible for binding.
-
Rationalize SAR Data: The structural data can explain why certain derivatives are more active than others. For example, a substituent might induce a conformational change that is more favorable for binding or introduce a new hydrogen bond.
-
Guide Future Design: The detailed structural information allows for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.[1][10]
Conclusion
X-ray crystallography is an indispensable tool for elucidating the three-dimensional structures of novel chemical entities. For this compound derivatives, this technique provides critical information about their conformation and intermolecular interactions. By comparing the crystal structures of closely related analogs, researchers can gain valuable insights that can accelerate the drug discovery process. The detailed structural knowledge obtained from these studies forms the foundation for understanding structure-activity relationships and for the rational design of the next generation of therapeutic agents.
References
-
Al-Sanea, M. M., Blacque, O., Mohamed, A. A. B., Tiekink, E. R. T., & El-Emam, A. A. (2023). Crystal structure of N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, C18H17BrF3N3S. Zeitschrift für Kristallographie - New Crystal Structures, 238(2), 235-237. [Link]
-
Firth, A. M., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 360–364. [Link]
-
Ghias, R., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1561. [Link]
-
Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 396-415. [Link]
-
Kovalenko, S. M., et al. (2023). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. Molbank, 2023(4), M1751. [Link]
-
Suresh Kumar, R., et al. (2012). (E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3139. [Link]
-
Singh, P., & Kumar, A. (2021). The medicinal chemistry of piperazines: A review. ResearchGate. [Link]
-
Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Medicinal Chemistry, 22(25), 2974-2989. [Link]
-
Vasylets, G. B., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section C: Structural Chemistry, 78(Pt 12), 705-714. [Link]
-
Blacque, O. (2023). Crystal structure of N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, C18H17BrF3N3S. ZORA (Zurich Open Repository and Archive). [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. [Link]
-
Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6683. [Link]
-
Yilmaz, F., & Menteşe, M. (2021). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 66(11), 939-950. [Link]
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Piperazine-Based Scaffolds in Drug Design: Spotlight on Isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate
Introduction: The Piperazine Moiety as a Privileged Scaffold in Medicinal Chemistry
In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency across a multitude of therapeutic agents. These are termed "privileged scaffolds" due to their inherent ability to interact with diverse biological targets. The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3] Its widespread presence in FDA-approved drugs, ranging from antipsychotics and antidepressants to anticancer and antihistamine agents, underscores its significance.[1][4][5]
The utility of the piperazine core stems from its unique physicochemical and structural properties. The two nitrogen atoms provide handles for synthetic modification, allowing for the precise tuning of a molecule's pharmacological profile.[1][6] Furthermore, the piperazine ring can improve critical drug-like properties such as aqueous solubility and oral bioavailability, and its conformational flexibility allows it to adapt to various receptor binding pockets.[4][6][7][8] This guide provides a comparative analysis of isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate against other prominent piperazine-based scaffolds, offering experimental insights for researchers in the field.
Focus Molecule: this compound
The target molecule, this compound, is a derivative of the well-established N-arylpiperazine class. While direct extensive literature on this specific isobutyl ester is limited, its structure allows for a robust, hypothesis-driven evaluation based on the extensive knowledge of its constituent parts. The tert-butyl analogue is recognized as a key intermediate in the synthesis of bioactive molecules, particularly for potential treatments of neurological disorders, highlighting the therapeutic relevance of the core structure.[9]
Structural Dissection and Predicted Pharmacological Relevance:
-
4-Arylpiperazine Core: The 1-(4-bromophenyl)piperazine moiety is a classic pharmacophore known to exhibit high affinity for aminergic G protein-coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors.[10][11] These receptors are critical targets in the treatment of central nervous system (CNS) disorders.
-
4-Bromophenyl Group: The bromine atom on the phenyl ring is a key feature. Halogen substitutions are known to modulate binding affinity and selectivity for different receptor subtypes through specific interactions within the receptor's binding pocket.[12]
-
N1-Isobutyl Carboxylate Group: This group fundamentally alters the nature of the N1 nitrogen. Unlike in many CNS agents where this nitrogen is basic and protonated at physiological pH, the carbamate linkage renders it non-basic. This modification will influence the molecule's overall polarity, membrane permeability, and receptor interaction profile. The ester itself introduces a potential site for metabolic hydrolysis by esterases in the body, which could act as a pro-drug mechanism.
Below is a proposed synthetic pathway for the title compound, a straightforward and efficient method for laboratory-scale preparation.
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. scilit.com [scilit.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Synthesis and Handling of Isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis and handling of novel chemical entities are foundational to innovation in drug development. Isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate, a compound of interest for its potential applications, requires meticulous attention to safety and operational protocols. This guide provides an in-depth, experience-driven framework for its safe handling, from personal protective equipment (PPE) to disposal, ensuring the well-being of laboratory personnel and the integrity of research.
Hazard Assessment: Understanding the Chemical Profile
-
Piperazine Derivatives: The core piperazine structure is known to be a skin and respiratory sensitizer and can cause severe eye irritation.[1] Some piperazine derivatives are also classified as corrosive.[1]
-
Bromophenyl Group: Halogenated aromatic compounds, such as those containing a bromophenyl group, can be toxic and may cause irritation to the skin, eyes, and respiratory tract.[2][3] They also require specific disposal considerations as halogenated organic waste.[4][5]
-
Carbamate Moiety: While the isobutyl carbamate itself is less hazardous, it does not mitigate the risks associated with the other functional groups.
Based on this analysis, this compound should be treated as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .[2][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure.[7][8][9] The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical Safety Goggles with Side Shields | Protects against splashes and airborne particles. Standard safety glasses are insufficient. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][10][11] |
| Hands | Nitrile Rubber Gloves | Provides protection against a broad range of chemicals. A material thickness of >0.11 mm is recommended. Ensure gloves are tested according to EN 374 standards.[10] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.[7] |
| Body | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is mandatory to protect skin and clothing from spills.[7][8] |
| Respiratory | NIOSH-approved Respirator | A respirator is necessary when handling the solid compound outside of a certified chemical fume hood or if dust formation is likely.[1][10] A particulate filter (P1 or higher) is recommended.[10][12] |
| Feet | Closed-toe Shoes | Protects feet from spills and falling objects.[7][8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to prevent exposure and contamination.
Engineering Controls: Containing the Hazard
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[13]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[10]
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing and Transfer:
-
In Solution:
-
When working with the compound in solution, handle it with the same level of caution.
-
Avoid splashes and aerosol generation.
-
-
Post-Handling:
-
Thoroughly decontaminate the spatula and any other equipment used with an appropriate solvent.
-
Wipe down the work surface in the fume hood.
-
Carefully remove and dispose of contaminated bench paper in the designated solid waste container.
-
Wash hands thoroughly with soap and water after handling is complete, even after removing gloves.[7][9]
-
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[1][12] For a large spill, evacuate the area and contact the appropriate emergency response team.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental stewardship.
Waste Segregation
All waste contaminated with this compound must be segregated as halogenated organic waste .[5] This includes:
-
Unused or excess compound.
-
Contaminated consumables (e.g., gloves, bench paper, pipette tips).
-
Solutions containing the compound.
-
Rinsate from cleaning contaminated glassware.
Disposal Procedure
-
Solid Waste: Place all solid waste contaminated with the compound in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."
-
Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed container designated for "Halogenated Organic Liquid Waste."
-
Disposal: Arrange for the disposal of all waste through your institution's licensed hazardous waste disposal service.[4] Do not dispose of this compound or its waste down the drain.[10]
Visualization of the Safety Workflow
The following diagram illustrates the critical decision points and actions required for the safe handling of this compound.
Caption: A flowchart outlining the key stages of safe handling, from preparation and PPE to disposal and emergency procedures.
By integrating these principles of hazard assessment, diligent use of PPE, strict adherence to operational protocols, and preparedness for emergencies, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Bis(4-Bromophenyl) Ether. Retrieved from [Link]
-
Environmental Health & Safety. (2025, February 19). Safe Lab Practices. Retrieved from [Link]
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
Reddit. (2017, September 16). Safely handling a liter of Bromine? Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Second-generation piperazine derivatives as promising radiation countermeasures. Retrieved from [Link]
-
Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. Retrieved from [Link]
-
Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
-
ResearchGate. (2025, August 26). (PDF) SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 5. chemtalk.com.au [chemtalk.com.au]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. greenwgroup.com [greenwgroup.com]
- 10. carlroth.com [carlroth.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
